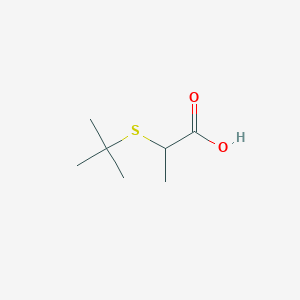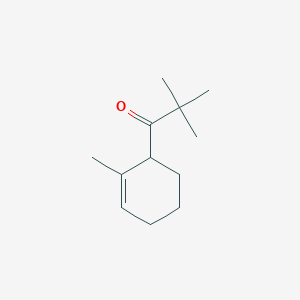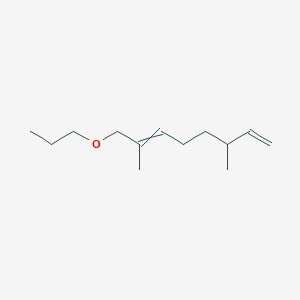
3,7-Dimethyl-8-propoxyocta-1,6-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyl-8-propoxyocta-1,6-diene: is an organic compound with the molecular formula C13H24. It is a derivative of octadiene, characterized by the presence of two methyl groups at positions 3 and 7, and a propoxy group at position 8. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-8-propoxyocta-1,6-diene typically involves the alkylation of 3,7-dimethyl-1,6-octadiene with propyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of high-pressure reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the alkylation process.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethyl-8-propoxyocta-1,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with Palladium (Pd) catalyst
Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Alcohols, Ketones
Reduction: Saturated hydrocarbons
Substitution: Various alkylated derivatives
Wissenschaftliche Forschungsanwendungen
3,7-Dimethyl-8-propoxyocta-1,6-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,7-Dimethyl-8-propoxyocta-1,6-diene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-Dimethyl-1,6-octadiene: A closely related compound with similar structural features but lacking the propoxy group.
β-Citronellene: Another derivative of octadiene with similar applications in the fragrance industry.
Dihydromyrcene: A related compound used in the production of synthetic fragrances and flavors.
Uniqueness
3,7-Dimethyl-8-propoxyocta-1,6-diene is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
42184-19-0 |
|---|---|
Molekularformel |
C13H24O |
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
3,7-dimethyl-8-propoxyocta-1,6-diene |
InChI |
InChI=1S/C13H24O/c1-5-10-14-11-13(4)9-7-8-12(3)6-2/h6,9,12H,2,5,7-8,10-11H2,1,3-4H3 |
InChI-Schlüssel |
VAVOISODYGIKTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOCC(=CCCC(C)C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


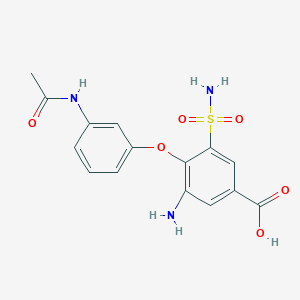
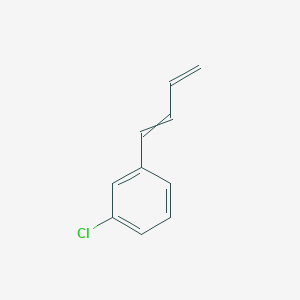
![1,1'-[(3-Methylphenyl)methylene]dipiperidine](/img/structure/B14655334.png)

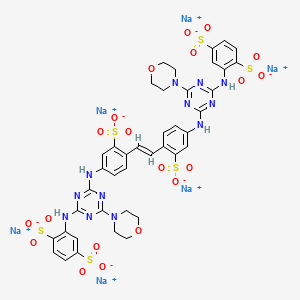
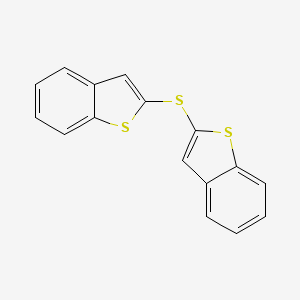
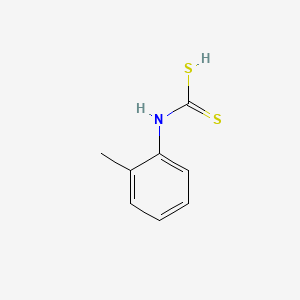
![Bicyclo[7.1.0]decan-2-one](/img/structure/B14655353.png)

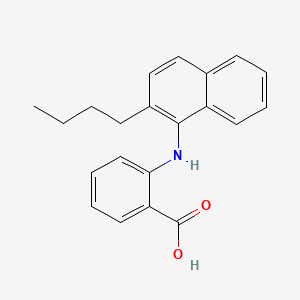
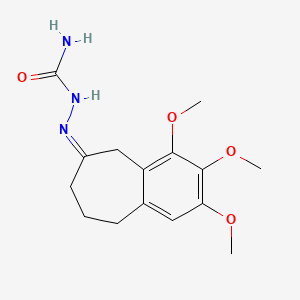
![2-[(4-Cyanoanilino)diazenyl]benzonitrile](/img/structure/B14655370.png)
